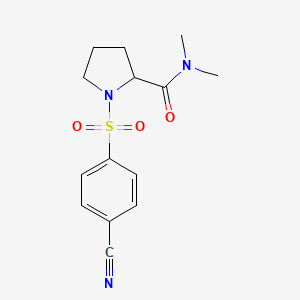![molecular formula C12H18N2O B7466362 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466362.png)
1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea, also known as MPMPU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPMPU belongs to the class of urea derivatives and is synthesized by a specific method.
Wirkmechanismus
The exact mechanism of action of 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea is not fully understood. However, it has been suggested that 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea acts on the GABAergic system by enhancing the activity of GABA receptors. It has also been suggested that 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea may act on the serotonergic and noradrenergic systems.
Biochemical and Physiological Effects:
1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea has been found to have various biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which leads to its anticonvulsant and anxiolytic activities. It has also been found to increase the levels of serotonin and noradrenaline, which may contribute to its antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. However, one of the limitations of 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea. One of the directions is to study its potential use in the treatment of other neurological disorders such as multiple sclerosis and epilepsy. Another direction is to study its potential use in the treatment of substance abuse disorders. Further research is also needed to fully understand the mechanism of action of 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea and its potential side effects.
Conclusion:
In conclusion, 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method is simple and efficient, and it has been found to exhibit anticonvulsant, antidepressant, and anxiolytic activities. 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea has various biochemical and physiological effects, and its ability to cross the blood-brain barrier makes it a potential candidate for the treatment of neurological disorders. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea involves the reaction of 4-methylbenzylamine with isobutyryl chloride in the presence of a base. The product obtained is then treated with urea in the presence of a catalyst to yield 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea. This method is a simple and efficient way of synthesizing 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticonvulsant, antidepressant, and anxiolytic activities. It has also been studied for its potential use in the treatment of neuropathic pain, Parkinson's disease, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(2)14-12(15)13-8-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFGFLHZVIWRGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

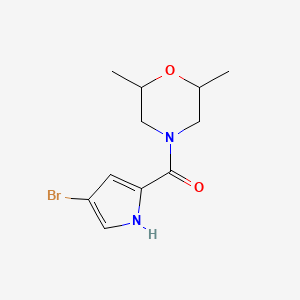
![1-[(3-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466290.png)
![1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466294.png)
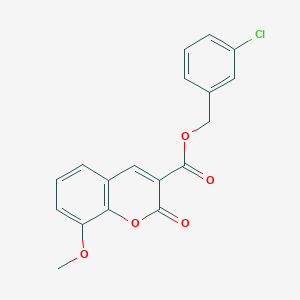
![N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide](/img/structure/B7466325.png)

![1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466344.png)
![N-benzyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7466348.png)
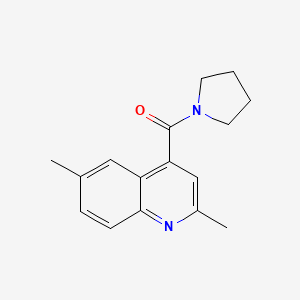
![1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466356.png)
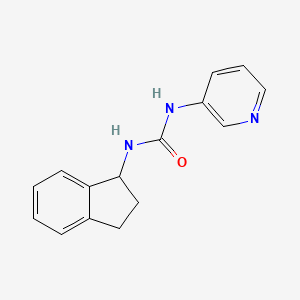
![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7466366.png)
![N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7466369.png)
